molecular formula C15H18N2O3S B2401874 N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 895434-60-3

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No.: B2401874
CAS No.: 895434-60-3
M. Wt: 306.38
InChI Key: OLSNPPGROOAXTC-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a benzothiazole-derived compound featuring a cyclopropanecarboxamide moiety. Benzothiazoles are heterocyclic systems known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anticancer properties . The target compound’s structure includes a 3-ethyl group, 5,6-dimethoxy substitutions on the benzothiazole ring, and a cyclopropane ring fused to the carboxamide group. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, steric bulk) and biological interactions.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-17-10-7-11(19-2)12(20-3)8-13(10)21-15(17)16-14(18)9-5-6-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSNPPGROOAXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight350.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-ethyl-5,6-dimethoxybenzothiazole with cyclopropanecarboxylic acid derivatives under specific reaction conditions to yield the desired product. The reaction is often conducted in an inert atmosphere to prevent oxidation and degradation.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:
In a study published in PubMed, the compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be in the micromolar range, indicating effective potency against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Structure-Activity Relationship (SAR)

The structure of benzothiazoles significantly influences their biological activity. Modifications at various positions on the benzothiazole ring can enhance or diminish their pharmacological effects. For instance, the presence of methoxy groups at positions 5 and 6 has been correlated with increased anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Heterocyclic Systems
  • Target Compound : Benzothiazole core with a 2-ylidene linkage and cyclopropanecarboxamide side chain.
  • Analogs : N-(5,6-Methylenedioxybenzothiazole-2-yl) derivatives with thio/piperazine acetamide/propanamide side chains .
  • Compounds : Thiazolo[3,2-a]pyrimidine (e.g., 11a, 11b) and quinazoline (e.g., 12) cores with nitrile and furan substituents .
  • Patent Compound : Indole-benzo-dioxole core with cyclopropanecarboxamide, fluorinated substituents, and dihydroxypropyl groups .
Key Substituent Variations
Compound Core Structure Substituents Side Chain
Target Compound Benzothiazole 3-Ethyl, 5,6-dimethoxy Cyclopropanecarboxamide
(3c) Benzothiazole 5,6-Methylenedioxy 2-(Piperazine)acetamide
(11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Nitrile
Patent Compound Indole-benzo-dioxole Difluoro, dihydroxypropyl, hydroxy-methylpropyl Cyclopropanecarboxamide

Substituent Impact :

  • Methoxy vs.
  • Cyclopropane Carboxamide : Introduces ring strain and rigidity, which could enhance binding specificity compared to flexible acetamide/propanamide chains in compounds .
  • Ethyl Group at Position 3 : May sterically hinder interactions with enzyme active sites, contrasting with unsubstituted benzothiazoles in .
Acetylcholinesterase (AChE) Inhibition
  • (Compound 3c) : Demonstrated potent AChE inhibition (IC~50~ = 0.030 ± 0.001 µM), comparable to donepezil (IC~50~ = 0.0201 ± 0.0010 µM) . The methylenedioxy and piperazine groups likely contribute to this activity via π-π stacking and hydrogen bonding.
β-Secretase 1 (BACE-1) Inhibition
  • The acetamide side chains may interact with catalytic aspartate residues .
  • Target Compound : The cyclopropanecarboxamide’s compact structure might limit deep binding into BACE-1’s active site, contrasting with extended side chains in derivatives.
LogP and Solubility
  • The target compound’s 5,6-dimethoxy and ethyl groups likely increase logP (lipophilicity) compared to ’s nitrile-containing thiazolo-pyrimidines, which have higher polarity .
  • Cyclopropane’s strain energy may reduce aqueous solubility compared to non-cyclic amides in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.